molecular formula C9H7NOS B8687776 2-methylene-4H-benzo[1,4]thiazin-3-one CAS No. 55043-51-1

2-methylene-4H-benzo[1,4]thiazin-3-one

Cat. No.: B8687776
CAS No.: 55043-51-1
M. Wt: 177.22 g/mol
InChI Key: RVNBOKLCTMJVDQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are a cornerstone of modern chemical and pharmaceutical research. researchgate.netrsc.org The most common heteroatoms are nitrogen, oxygen, and sulfur. orientjchem.org These scaffolds are ubiquitous in nature, forming the core of essential biological molecules such as DNA, RNA, vitamins, and hormones. orientjchem.org In drug discovery, more than 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that highlights their central role in medicinal chemistry. researchgate.net

The significance of these scaffolds lies in their vast structural diversity and their ability to engage in a wide range of biological interactions. arkat-usa.orgrsc.org The incorporation of heteroatoms into a ring system significantly alters its physicochemical properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity. researchgate.netresearchgate.net This versatility allows medicinal chemists to finely tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their efficacy and safety. arkat-usa.org Furthermore, heterocyclic frameworks provide a robust platform for developing novel therapeutic agents to combat challenges like drug resistance in infectious diseases and cancer. arkat-usa.org

Overview of Benzoarkat-usa.orgresearchgate.netthiazine Derivatives as Privileged Structures in Chemical Biology and Medicinal Chemistry

Among the vast array of heterocyclic systems, the benzo arkat-usa.orgresearchgate.netthiazine (B8601807) scaffold represents a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The fusion of a benzene (B151609) ring with a 1,4-thiazine ring creates a unique bicyclic system that has proven to be a fertile ground for the discovery of potent and varied pharmacological activities. organic-chemistry.orgewadirect.com

Derivatives of benzo arkat-usa.orgresearchgate.netthiazine have demonstrated a remarkable spectrum of biological effects, indicating their potential utility in a wide range of therapeutic applications. researchgate.netacs.org This versatility makes the benzo arkat-usa.orgresearchgate.netthiazine core an attractive building block for the design and synthesis of new drugs. acs.org

Table 1: Reported Pharmacological Activities of Benzo arkat-usa.orgresearchgate.netthiazine Derivatives

Pharmacological Activity Reference
Antifungal researchgate.netnih.gov
Anti-inflammatory acs.orgnih.gov
Anticancer / Antitumor acs.orgnih.gov
Antihypertensive researchgate.netnih.gov
Neuroprotective researchgate.net
Anti-allergic researchgate.netacs.org
Anti-rheumatic researchgate.netacs.org
Vasorelaxant researchgate.net
Cytotoxic researchgate.net
Antimicrobial acs.org
Antiviral acs.org

Historical Context and Evolution of Research on Benzoarkat-usa.orgresearchgate.netthiazin-3-one Systems

Research into benzothiazine systems has a long history, with early syntheses of related 1,2-benzothiazine compounds reported as far back as 1923. nih.gov The core structure of 2H-benzo[b] arkat-usa.orgresearchgate.netthiazin-3(4H)-one, the parent system of the title compound, has been a subject of synthetic exploration for decades.

Early and established methods for synthesizing the 2H-benzo[b] arkat-usa.orgresearchgate.netthiazin-3(4H)-one scaffold typically involve the cyclocondensation of 2-aminothiophenols with appropriate three-carbon synthons. nih.gov Key reactions include the treatment of 2-aminobenzenethiols with reagents like 2-chloroacetic acid or ethyl 2-bromoalkanoates. acs.orgnih.gov These foundational methods paved the way for the creation of a diverse library of substituted benzothiazinones.

Over the last decade, research has focused on evolving these synthetic strategies to be more efficient and environmentally friendly. organic-chemistry.orgewadirect.com Modern approaches have incorporated the use of various catalysts, including nanocatalysts and metal-based catalysts, often under microwave irradiation to shorten reaction times and improve yields. organic-chemistry.orgnih.gov For instance, a parallel solution-phase synthesis starting from 1,5-difluoro-2,4-dinitrobenzene (B51812) has been developed to create libraries of 4H-benzo arkat-usa.orgresearchgate.netthiazin-3-one derivatives for high-throughput screening. acs.org Another innovative pathway utilizes thiourea (B124793) intermediates to construct the thiazinone ring system in a single step, avoiding more toxic reagents used in older methods. wikipedia.org This continuous evolution in synthetic methodology underscores the enduring interest in the benzo arkat-usa.orgresearchgate.netthiazin-3-one scaffold and its derivatives. organic-chemistry.org

Structural Characteristics and Research Rationale for 2-Methylene-4H-benzoarkat-usa.orgresearchgate.netthiazin-3-one

The compound 2-methylene-4H-benzo arkat-usa.orgresearchgate.netthiazin-3-one is a specific derivative of the well-studied benzo arkat-usa.orgresearchgate.netthiazin-3-one core. Its defining feature is the exocyclic methylene (B1212753) group (a double bond to a carbon atom) at the C2 position of the heterocyclic ring. This structural modification is of significant chemical interest as it introduces a highly reactive functional group onto the privileged benzothiazinone scaffold.

The research rationale for investigating this specific molecule is twofold. First, it combines the proven biological relevance of the benzo arkat-usa.orgresearchgate.netthiazine core with the unique chemical reactivity of an α,β-unsaturated carbonyl system. Second, this reactive center can serve as a chemical handle for further synthetic modifications or as a potential covalent warhead for targeted biological interactions.

The exocyclic methylene group at the C2 position is positioned adjacent to the carbonyl group at C3, creating an α,β-unsaturated ketone (or more accurately, an α,β-unsaturated lactam) moiety. This arrangement makes the molecule a classic Michael acceptor. arkat-usa.orgresearchgate.net

The primary reactivity of this system is the conjugate or 1,4-addition, known as the Michael addition. organic-chemistry.orgrsc.org In this reaction, a wide variety of nucleophiles (Michael donors) can add to the β-carbon (the methylene carbon) of the double bond. ewadirect.comrsc.org This reactivity is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org Exocyclic α,β-unsaturated ketones are well-known starting materials for the synthesis of more complex heterocyclic and polycyclic ring systems. arkat-usa.orgresearchgate.net The introduction of this reactive site onto the benzothiazinone scaffold opens up possibilities for creating novel derivatives with potentially enhanced or entirely new biological activities. wikipedia.org

Table 2: Potential Reactions of the Exocyclic Methylene Group

Reaction Type Description Potential Outcome
Michael Addition Nucleophilic 1,4-addition of donors like malonates, amines, or thiols. Formation of C2-substituted benzo arkat-usa.orgresearchgate.netthiazin-3-one derivatives. organic-chemistry.orgrsc.org
Cycloaddition 1,3-dipolar cycloaddition reactions. Synthesis of novel spiroheterocyclic ring systems fused at the C2 position. arkat-usa.orgresearchgate.net

The six-membered 1,4-thiazinone ring is not necessarily planar. X-ray crystallography studies on related 1,3-benzothiazin-4-one (BTZ) systems have revealed that the conformation of the heterocyclic ring can vary significantly depending on the substitution pattern and crystal packing forces.

In some derivatives, the fused benzothiazinone scaffold is observed to be virtually planar. wikipedia.org However, in other crystal structures, the six-membered thiazinone moiety deviates significantly from planarity and adopts a boat or half-chair conformation. For example, in one halogenated BTZ derivative, the 1,3-thiazin-4-one ring was found in a distinct boat form. Similarly, analysis of 1,4-thiazine S,S-dioxide revealed a boat conformation in the solid state. This conformational flexibility could be crucial for its interaction with biological macromolecules, as different conformers may present distinct pharmacophoric features to a receptor binding site.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55043-51-1

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

2-methylidene-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H7NOS/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-5H,1H2,(H,10,11)

InChI Key

RVNBOKLCTMJVDQ-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)NC2=CC=CC=C2S1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylene 4h Benzo 1 2 Thiazin 3 One and Its Structural Analogs

Established Synthetic Pathways to the Benzonih.govresearchgate.netthiazin-3-one Core

The construction of the foundational 4H-benzo nih.govresearchgate.netthiazin-3-one ring is a critical first step. Several reliable strategies have been developed, primarily revolving around the formation of the crucial sulfur-carbon and nitrogen-carbon bonds to close the six-membered thiazine (B8601807) ring.

Condensation/Cyclization Reactions Involving Sulfur and Nitrogen Precursors

A primary and widely utilized method for assembling the 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one core involves the direct condensation and subsequent cyclization of 2-aminobenzenethiols with appropriate C2-synthons. nih.gov This approach leverages the nucleophilicity of both the thiol and amino groups of the precursor.

Commonly, the reaction of 2-aminobenzenethiols with α-halo-esters or α-halo-acids, such as ethyl 2-bromoalkanoates or 2-chloroacetic acid, serves as a straightforward route to the benzothiazinone scaffold. nih.govbeilstein-journals.org The reaction typically proceeds via an initial S-alkylation of the thiophenol followed by an intramolecular amidation to form the heterocyclic ring.

Another variation of this strategy is the one-pot, three-component reaction. For instance, 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives can be efficiently synthesized through a reaction involving 2-aminobenzenethiol, various aromatic aldehydes, and α-halogenated ketones, catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org

Nucleophilic Substitution and Ring Closure Strategies

An alternative to direct condensation is a multi-step approach that builds the ring system on a pre-functionalized benzene (B151609) precursor through sequential nucleophilic substitutions and a final ring-closure step. This method allows for the synthesis of diverse derivatives by varying the starting materials.

One such pathway begins with a highly functionalized benzene ring, for example, 1,5-difluoro-2,4-dinitrobenzene (B51812). nih.gov This substrate can undergo sequential nucleophilic aromatic substitution (SNAr) reactions. First, an amine is introduced, followed by a sulfur-containing nucleophile like ethyl thioglycolate. After these substitutions, the nitro groups are reduced to amino groups. The final step is an intramolecular cyclization, often promoted by a strong base such as sodium hydride, which facilitates the condensation between the newly formed amino group and the ester moiety to yield the 4H-benzo nih.govresearchgate.netthiazin-3-one core. nih.gov This strategy provides a high degree of control over the substitution pattern on the aromatic ring.

Dedicated Synthetic Routes to Introduce the 2-Methylene Moiety

Once the 4H-benzo nih.govresearchgate.netthiazin-3-one nucleus is formed, the exocyclic double bond at the C2-position is installed. This is most commonly achieved through condensation reactions with carbonyl compounds.

Knoevenagel Condensation and Related Olefination Reactions

The Knoevenagel condensation is a highly effective and widely used method for introducing the benzylidene group onto the C2 position of the benzothiazinone core. scielo.br This reaction involves the base-catalyzed condensation of the active methylene (B1212753) group at the C2 position of the 4H-benzo nih.govresearchgate.netthiazin-3-one ring with an aldehyde, typically a substituted benzaldehyde. scielo.br

The reaction is generally carried out in an anhydrous solvent such as dimethylformamide (DMF) with a strong base like sodium methoxide (B1231860). scielo.br The base deprotonates the C2-position, generating a nucleophilic carbanion that subsequently attacks the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration to yield the 2-benzylidene product. scielo.br This method allows for the synthesis of a wide array of 2-arylmethylene derivatives by varying the aldehyde reactant. scielo.br

Table 1: Examples of 2-Benzylidene-4H-benzo nih.govresearchgate.netthiazin-3-ones synthesized via Knoevenagel Condensation scielo.br
Benzothiazine PrecursorBenzaldehyde ReactantBase/SolventResulting Product
6-Nitro-4H-benzo nih.govresearchgate.netthiazin-3-oneBenzaldehydeSodium methoxide / DMF6-Nitro-2-benzylidene-4H-benzo nih.govresearchgate.netthiazin-3-one
6-Benzoylamino-4H-benzo nih.govresearchgate.netthiazin-3-oneBenzaldehydeSodium methoxide / DMF6-Benzoylamino-2-benzylidene-4H-benzo nih.govresearchgate.netthiazin-3-one
6-Acetylamino-4-methyl-4H-benzo nih.govresearchgate.netthiazin-3-oneSubstituted BenzaldehydesSodium methoxide / DMF6-Acetylamino-2-benzylidene-4-methyl-4H-benzo nih.govresearchgate.netthiazin-3-one derivatives

Tandem Reactions Leading to 2-Methylene-4H-benzonih.govresearchgate.netthiazines

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient pathway to complex molecules. While this approach is powerful, its application for the direct synthesis of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-ones is not widely documented in the reviewed literature. However, related isomers have been successfully synthesized using such strategies. For example, 4-methylene-4H-benzo[d] nih.govbeilstein-journals.orgthiazines have been prepared via a tandem reaction of 1-(2-alkynylphenyl)ketoximes with Lawesson's reagent. This process involves a sequence of a Beckmann rearrangement, thioamide formation, and an intramolecular nucleophilic cyclization.

Stereoselective Synthesis of (Z)-2-Benzylidene Derivatives

A significant aspect of the Knoevenagel condensation to form 2-benzylidene derivatives is its stereoselectivity. The reaction, when carried out in a standard alkaline environment, predominantly yields the (Z)-isomer. scielo.brresearchgate.net This stereochemical outcome is often attributed to the thermodynamic stability of the (Z)-configuration, where the bulky benzothiazine and phenyl groups are positioned on opposite sides of the double bond, minimizing steric hindrance.

Contemporary Synthetic Approaches for Enhanced Efficiency and Diversity

Modern synthetic chemistry prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. Methodologies such as one-pot multicomponent reactions, parallel synthesis, and microwave-assisted protocols have been successfully applied to the synthesis of the benzo researchgate.netacs.orgthiazin-3-one core, showcasing the evolution from classical multi-step procedures.

One-Pot and Multicomponent Reactions (MCRs)

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. While specific MCRs for 2-methylene-4H-benzo researchgate.netacs.orgthiazin-3-one are not explicitly detailed, analogous structures have been effectively synthesized using these approaches. For instance, a series of benzothiazin-4-ones were synthesized in good yields through a one-pot, three-component reaction involving an amine (such as N-(3-aminopropyl)piperidine, 4-(2-aminoethyl)morpholine, or 1-(2-aminoethyl)piperidine), an aliphatic or aromatic aldehyde, and thiosalicylic acid. nih.gov This efficient procedure, conducted in refluxing toluene (B28343), afforded the desired heterocycles within 5 hours. nih.gov

Another notable one-pot approach involves the microwave-assisted synthesis of 2-alkyl/aryl-4H-benzo researchgate.netacs.orgthiazine-3-ones from ethyl-2-bromo-2-alkyl/aryl acetate (B1210297) and 2-amino thiophenol. omair-a-khan.com This regioselective synthesis is facilitated by the presence of 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) and N-methylpiperidine. omair-a-khan.com The application of one-pot methodologies significantly reduces reaction times and simplifies purification processes, offering a distinct advantage over traditional multi-step syntheses.

Table 1: Examples of One-Pot Syntheses for Benzo researchgate.netacs.orgthiazin-3-one Analogs
ReactantsConditionsProductYieldReference
N-(3-aminopropyl)piperidine, Benzaldehyde, Thiosalicylic acidToluene, Reflux, 5h2-phenyl-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] researchgate.netomair-a-khan.comthiazin-4-oneGood nih.gov
Ethyl-2-bromoacetate, 2-Amino thiophenolDBU, N-methylpiperidine, Microwave4H-benzo researchgate.netacs.orgthiazin-3-oneNot specified omair-a-khan.com
Ethyl-2-bromo-2-phenylacetate, 2-Amino thiophenolDBU, N-methylpiperidine, Microwave2-phenyl-4H-benzo researchgate.netacs.orgthiazin-3-oneNot specified omair-a-khan.com

Parallel Solution-Phase Synthesis for Library Generation

Parallel solution-phase synthesis is a powerful tool in medicinal chemistry for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. This methodology has been successfully applied to the synthesis of 4H-benzo researchgate.netacs.orgthiazin-3-one and its 1,1-dioxo derivatives, starting from 1,5-difluoro-2,4-dinitrobenzene. acs.orgkoreascience.kr This approach allows for the introduction of multiple points of diversity within the molecular scaffold. acs.orgkoreascience.kr

The synthesis of a library of 4H-benzo researchgate.netacs.orgthiazin-3-one derivatives was achieved, demonstrating the versatility of this platform for creating a wide range of analogs. acs.org This strategy is particularly valuable for exploring the chemical space around a core scaffold and for optimizing biological activity. The ability to systematically vary substituents on the benzothiazine ring system is crucial for developing new therapeutic agents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. documentsdelivered.com This technique has been effectively utilized in the synthesis of various benzo researchgate.netacs.orgthiazin-3-one derivatives. researchgate.netdocumentsdelivered.comdovepress.com

A notable example is the microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b] researchgate.netacs.orgthiazin-3(4H)-ones via a Smiles rearrangement. researchgate.netdovepress.com Reactions that required 8-12 hours under conventional heating were completed within minutes under microwave irradiation, affording the products in moderate to excellent yields. koreascience.kr This rapid and efficient one-step cyclization of o-aminothiophenol with 1,3-diketones or β-ketoesters in DMSO under microwave irradiation highlights the advantages of this technology. documentsdelivered.com The use of microwave irradiation not only accelerates the reaction but can also influence the regioselectivity of the products. omair-a-khan.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 2-Methyl-2H-benzo[b] researchgate.netacs.orgthiazin-3(4H)-one Analog
MethodReaction TimeYieldReference
Conventional Heating8-12 hoursNot specified koreascience.kr
Microwave Irradiation15-35 minutes72-85% koreascience.kr

Metal-Catalyzed and Metal-Free Cyclization Reactions

Both metal-catalyzed and metal-free cyclization reactions have been developed for the synthesis of the benzo researchgate.netacs.orgthiazin-3-one scaffold, offering a range of options depending on the desired substitution pattern and functional group tolerance.

Metal-Catalyzed Cyclization: Copper-catalyzed reactions have been particularly useful in the synthesis of benzo researchgate.netacs.orgthiazin-3-one derivatives. For example, a copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been developed to afford 4H-benzo[d] researchgate.netomair-a-khan.comthiazin-2-yl phosphonates in good yields. dovepress.com This method involves the formation of both C-P and C-S bonds in a single operation. dovepress.com

Metal-Free Cyclization: In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of metal catalysts. A metal-free, catalyst-free approach for the synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles from 2-(4H-benzo[d] researchgate.netomair-a-khan.comoxazin-4-yl)acrylates has been reported, showcasing the potential for similar strategies in the synthesis of related heterocyclic systems. lp.edu.ua Additionally, a metal-free ring-expansion strategy has been developed to construct 2,3-dihydro-4H-benzo[e] researchgate.netomair-a-khan.comthiazin-4-ones from benzoisothiazol-3-ones. nih.gov

Application of Smiles Rearrangement in Benzoresearchgate.netacs.orgthiazin-3(4H)-one Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively employed in the synthesis of benzo researchgate.netacs.orgthiazin-3(4H)-ones. researchgate.netmdpi.com This rearrangement is a key step in a one-pot synthesis of optically active N-benzyl-2-methyl-2H-benzo[b] researchgate.netacs.orgthiazin-3(4H)-ones from inexpensive (S)-2-chloropropionic acid. koreascience.kr The reaction proceeds efficiently under both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time and yield. koreascience.kr

The synthetic strategy involving the Smiles rearrangement has been shown to be more efficient than conventional methods for the preparation of related benzoxazines, suggesting its utility for the synthesis of their sulfur-containing analogs. mdpi.com This rearrangement provides a versatile and efficient route to a variety of substituted benzo researchgate.netacs.orgthiazin-3(4H)-ones.

Chemical Functionalization and Derivatization Strategies

While specific derivatization of the exocyclic methylene group of 2-methylene-4H-benzo researchgate.netacs.orgthiazin-3-one is not well-documented, the structural features of the molecule suggest several potential avenues for chemical functionalization. The exocyclic double bond, the lactam nitrogen, and the aromatic ring all present opportunities for modification to generate a library of derivatives for further investigation.

The exocyclic C=C double bond is a key site for functionalization. It can potentially undergo a variety of reactions common to alkenes, such as:

Reduction: Catalytic hydrogenation would yield the corresponding 2-methyl-4H-benzo researchgate.netacs.orgthiazin-3-one.

Halogenation: Addition of halogens (e.g., Br₂) would lead to the 2-(dihalomethyl) derivative.

Epoxidation: Reaction with peroxy acids would form a spiro-epoxide at the 2-position.

Michael Addition: As a potential Michael acceptor, it could react with nucleophiles to introduce substituents at the 2-position.

Derivatization at the lactam nitrogen (N-4) can be achieved through N-alkylation or N-acylation, which has been demonstrated for the parent 4H-benzo researchgate.netacs.orgthiazin-3-one scaffold. researchgate.netresearchgate.net Furthermore, electrophilic aromatic substitution on the benzene ring could introduce a variety of substituents, provided the reaction conditions are compatible with the thiazinone ring. A series of novel 2H-benzo[b] researchgate.netacs.orgthiazin-3(4H)-one derivatives have been synthesized by reacting 6-(2-chloroacetyl)-2H-benzo[b] researchgate.netacs.orgthiazin-3(4H)-one with various nucleophiles, demonstrating the feasibility of functionalization at the aromatic ring. mdpi.comnih.gov

Table 3: Potential Derivatization Strategies for 2-Methylene-4H-benzo researchgate.netacs.orgthiazin-3-one
Reaction SiteReaction TypePotential Product
Exocyclic C=CReduction (e.g., H₂, Pd/C)2-methyl-4H-benzo researchgate.netacs.orgthiazin-3-one
Exocyclic C=CHalogenation (e.g., Br₂)2-(dibromomethyl)-4H-benzo researchgate.netacs.orgthiazin-3-one
Lactam Nitrogen (N-4)Alkylation (e.g., R-X, base)4-alkyl-2-methylene-4H-benzo researchgate.netacs.orgthiazin-3-one
Aromatic RingElectrophilic Aromatic SubstitutionSubstituted 2-methylene-4H-benzo researchgate.netacs.orgthiazin-3-one

N-Alkylation and Acylation of the Thiazinone Nitrogen

The nitrogen atom at the 4-position of the 4H-benzo beilstein-journals.orgmdpi.comthiazin-3-one ring is a common site for synthetic modification. N-alkylation and N-acylation introduce a variety of substituents, significantly altering the steric and electronic properties of the molecule.

A prevalent method for N-alkylation involves treating the parent thiazinone with an alkyl halide in the presence of a base and a phase transfer catalyst. For instance, the synthesis of 4-octyl-2H-1,4-benzothiazin-3-ones has been achieved by performing the N-alkylation in boiling toluene with sodium hydroxide (B78521) or potassium carbonate as the base. The use of tetrabutylammonium (B224687) bromide as a phase transfer catalyst facilitates the reaction between the deprotonated nitrogen and the alkyl halide. This approach is effective for introducing long-chain alkyl groups onto the thiazinone nitrogen.

Another example involves the introduction of an alkyne functional group through N-alkylation. The reaction of (2Z)-2-benzylidene-3,4-dihydro-2H-1,4-benzothiazin-3-one with prop-2-ynyl bromide yields the corresponding N-alkynylated product, (2Z)-2-benzylidene-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one. researchgate.net This introduces a terminal alkyne that can be used for further modifications, such as in cycloaddition reactions.

Below is a table summarizing representative N-alkylation reactions.

Starting MaterialReagentBase / CatalystSolventProduct
2H-1,4-benzothiazin-3-oneOctyl bromideNaOH or K2CO3 / Tetrabutylammonium bromideToluene4-Octyl-2H-1,4-benzothiazin-3-one
(2Z)-2-benzylidene-3,4-dihydro-2H-1,4-benzothiazin-3-oneProp-2-ynyl bromideNot specifiedN/A(2Z)-2-benzylidene-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Substituent Effects on the Benzo Ring and Methylene Position

The electronic nature of substituents on the fused benzene ring and the methylene group at the 2-position can significantly influence the reactivity and properties of the 4H-benzo beilstein-journals.orgmdpi.comthiazin-3-one scaffold. These effects are governed by fundamental principles of physical organic chemistry, including inductive and resonance effects.

Electron-donating groups (EDGs) , such as alkoxy (-OR), amino (-NR2), and alkyl (-R) groups, increase the electron density of the aromatic ring. youtube.comucalgary.ca When attached to the benzo portion of the molecule, EDGs activate the ring, making it more nucleophilic and thus more susceptible to electrophilic aromatic substitution. These groups typically direct incoming electrophiles to the ortho and para positions relative to their point of attachment.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), carbonyl (-C=O), and trifluoromethyl (-CF3) groups, decrease the electron density of the aromatic ring. youtube.comucalgary.ca This deactivates the ring towards electrophilic attack. The presence of a strongly electron-withdrawing sulfone group (SO2) in 1,1-dioxo-1,4-dihydro-2H-1λ6-benzo beilstein-journals.orgmdpi.comthiazin-3-one derivatives has been observed to cause a downfield shift in the NMR signal of the adjacent C2-methylene protons, confirming its electron-withdrawing nature. acs.org In some series of related compounds, the presence of EDGs on an attached aryl ring has been shown to increase biological potency, whereas EWGs decreased it, highlighting the functional consequences of these electronic effects. nih.gov

Substituents on the methylene bridge at the C2 position can also impart significant effects. The introduction of substituents at this position can create a chiral center and influence the molecule's conformation and interaction with biological targets.

Synthesis of Thio-Analogs: 4H-benzobeilstein-journals.orgmdpi.comthiazine-3-thiones

The conversion of the carbonyl group at the 3-position to a thiocarbonyl group (thione) yields the corresponding 4H-benzo beilstein-journals.orgmdpi.comthiazine-3-thione, a structural analog with distinct chemical properties. The most common method for this transformation is the use of a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most widely employed. mdpi.comorganic-chemistry.org

The reaction typically involves heating the 4H-benzo beilstein-journals.orgmdpi.comthiazin-3-one substrate with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene or xylene. The mechanism involves a [2+2] cycloaddition of the P=S bond of Lawesson's reagent to the C=O bond of the thiazinone, followed by cycloreversion to form a stable P=O bond and the desired C=S bond. mdpi.com This method is broadly applicable to a wide range of lactams (cyclic amides), the functional group present in the thiazinone ring. The synthesis of related heterocyclic thiones, such as 2-thioxo-1,2-dihydro-4H-benzo[d] beilstein-journals.orgresearchgate.netthiazin-4-one, demonstrates the viability of this synthetic approach within the broader benzothiazine class. researchgate.net

Starting MaterialReagentSolventProduct
4H-benzo beilstein-journals.orgmdpi.comthiazin-3-oneLawesson's ReagentToluene4H-benzo beilstein-journals.orgmdpi.comthiazine-3-thione

Introduction of Diverse Heterocyclic Moieties (e.g., Thiadiazole, Triazole)

Fusing or linking the 4H-benzo beilstein-journals.orgmdpi.comthiazin-3-one core with other heterocyclic systems is a powerful strategy for creating hybrid molecules with novel properties. Methodologies have been developed to incorporate moieties such as 1,3,4-thiadiazole (B1197879) and 1,2,3-triazole.

Thiadiazole Derivatives: A common synthetic route involves a nucleophilic substitution reaction. This is exemplified by the synthesis of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] beilstein-journals.orgmdpi.comthiazin-3(4H)-one derivatives. nih.gov The synthesis begins with the preparation of a 6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgmdpi.comthiazin-3(4H)-one intermediate. This electrophilic intermediate is then reacted with a nucleophilic 5-(substituted-amino)-1,3,4-thiadiazole-2-thiol. The reaction is typically carried out by refluxing the components in a solvent like acetone (B3395972) with a base such as potassium carbonate to facilitate the substitution. nih.gov

Triazole Derivatives: 1,2,3-triazole rings are often introduced using 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." For example, a 4H-benzo beilstein-journals.orgmdpi.comthiazin-3-one bearing an alkyne group at the N-4 position can serve as a substrate. researchgate.net This N-alkynyl benzothiazinone is then reacted with an organic azide (B81097) in a Huisgen 1,3-dipolar cycloaddition. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) to afford the 1,4-disubstituted 1,2,3-triazole product with high regioselectivity and in excellent yields. researchgate.net

A summary of these synthetic approaches is presented below.

Target HeterocycleSynthetic MethodKey Intermediates
1,3,4-ThiadiazoleNucleophilic Substitution6-(2-chloroacetyl)-2H-benzo[b] beilstein-journals.orgmdpi.comthiazin-3(4H)-one and 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives
1,2,3-Triazole1,3-Dipolar Cycloaddition4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3-one and an organic azide (e.g., α-D-galactopyranoside azide)

Elucidation of Reaction Mechanisms and Computational Chemical Analysis of 2 Methylene 4h Benzo 1 2 Thiazin 3 One Systems

Mechanistic Pathways of Core Formation and Ring Expansion

The formation of the 4H-benzo nih.govbeilstein-journals.orgthiazin-3-one core is a foundational step in the synthesis of its 2-methylene derivatives. The primary and most established route involves the reaction of 2-aminothiophenol (B119425) with various electrophilic partners. rsc.orgnih.govnih.gov A common method is the condensation of 2-aminothiophenol with compounds like α-haloacetyl halides or α,β-unsaturated carbonyl compounds.

A widely employed pathway involves the reaction between 2-aminothiophenol and ethyl chloroacetate. The mechanism initiates with the nucleophilic attack of the thiol group onto the electrophilic carbon of the chloroacetate, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the ester carbonyl, leading to the formation of the thiazinone ring. researchgate.net

Several synthetic strategies for the benzothiazine scaffold have been developed:

Acylisothiocyanate Pathway : This involves treating 2-chlorobenzoyl chlorides with a thiocyanate (B1210189) salt to form an acylisothiocyanate intermediate. Subsequent reaction with a secondary amine yields a thiourea (B124793) derivative that undergoes ring closure through nucleophilic substitution. nih.gov

Thiourea Pathway : A more direct approach involves the reaction of a 2-chlorobenzoyl chloride with an N,N-dialkyl thiourea derivative, which allows for the introduction of both the nitrogen and sulfur atoms in a single synthetic step to form the thiazinone ring system. nih.govresearchgate.net

From 2-Aminothiophenol : The reaction of 2-aminothiophenol with β-keto esters or 1,3-dicarbonyl compounds, often facilitated by catalysts or microwave irradiation, is a versatile method for creating substituted 4H-benzo nih.govbeilstein-journals.orgthiazines. nih.govnih.gov The mechanism typically involves the formation of an enamine intermediate, followed by an intramolecular nucleophilic attack and cyclization. researchgate.net

Ring expansion strategies offer another avenue to synthesize benzothiazinone derivatives. For instance, metal-free ring-expansion of benzoisothiazol-3-one through a single-carbon insertion approach can yield 2,3-dihydro-4H-benzo[e] nih.govresearchgate.netthiazin-4-ones. nih.gov This process is proposed to proceed through a ring-opening of the benzoisothiazol-3-one to form a disulfide intermediate, which then undergoes transformation to the expanded ring system. nih.gov

Detailed Investigation of Reactions Involving the 2-Methylene Group

The exocyclic methylene (B1212753) group at the C2 position is a key functional handle, rendering the molecule susceptible to a variety of chemical transformations. This α,β-unsaturated system is highly polarized due to the adjacent electron-withdrawing carbonyl and thioether groups, making the exocyclic carbon an electrophilic center and the methylene protons acidic.

The electrophilic nature of the exocyclic double bond in 2-methylene-4H-benzo nih.govbeilstein-journals.orgthiazin-3-one makes it a prime candidate for nucleophilic addition reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the methylene carbon in a Michael-type fashion. For example, the reaction with amines or other nucleophiles can lead to the formation of various substituted benzothiazinone derivatives. lp.edu.ua

While specific cycloaddition reactions involving the 2-methylene group of the title compound are not extensively detailed in the reviewed literature, the structural motif is analogous to other α,β-unsaturated systems that readily participate in such transformations. For instance, 1,3-dipolar cycloaddition reactions are common for related benzothiazinone derivatives, such as those involving azides and alkynes to form triazole-containing hybrid molecules. nih.gov This suggests that the 2-methylene group could act as a dienophile or a dipolarophile in reactions with suitable dienes or 1,3-dipoles, respectively, providing a pathway to complex fused heterocyclic systems.

The geometry of the exocyclic double bond can be crucial for the molecule's reactivity and biological activity. Studies on related systems, such as (Z)-2-benzylidene-4-methyl-2H-benzo[b] nih.govbeilstein-journals.orgthiazin-3(4H)-one, confirm the existence of specific isomers (in this case, the Z-isomer). nih.gov The conformation of the 1,4-thiazine ring itself is typically a non-planar, screw-boat conformation. nih.gov

Isomerization can be influenced by reaction conditions. For example, acid-catalyzed isomerization has been observed in related benzothiazine systems, suggesting that the stereochemistry of the exocyclic double bond or adjacent stereocenters could be controlled under specific catalytic conditions. nih.gov While detailed studies on the stereochemical control during reactions at the 2-methylene group of the title compound are sparse, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would be applicable to control the formation of stereocenters upon addition reactions.

Theoretical Chemistry Approaches

Computational chemistry provides invaluable insights into the molecular properties and reactivity of complex organic molecules like 2-methylene-4H-benzo nih.govbeilstein-journals.orgthiazin-3-one.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, molecular geometry, and reactivity of benzothiazinone systems. DFT calculations, such as those performed on related thiazole (B1198619) azo dyes, can elucidate the distribution of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. mdpi.com

For a molecule like 2-methylene-4H-benzo nih.govbeilstein-journals.orgthiazin-3-one, the HOMO would likely be distributed over the electron-rich aromatic ring and the sulfur atom, while the LUMO would be concentrated on the α,β-unsaturated carbonyl system, including the exocyclic methylene carbon. This distribution confirms the susceptibility of the methylene carbon to nucleophilic attack.

DFT calculations can also provide values for various reactivity descriptors, which quantify the molecule's behavior in chemical reactions.

Quantum Chemical DescriptorTypical SignificancePredicted Trend for 2-Methylene-4H-benzo nih.govbeilstein-journals.orgthiazin-3-one
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.Expected to be relatively small, indicating a reactive system due to the conjugated exocyclic double bond.
Chemical Hardness (η)Measures resistance to change in electron distribution. Related to the HOMO-LUMO gap.Expected to be low, corresponding to high reactivity.
Global Electrophilicity Index (ω)Quantifies the ability of a molecule to accept electrons.Expected to be high, confirming the electrophilic nature of the α,β-unsaturated system.
Mulliken Atomic ChargesIndicates the partial charge distribution on atoms.The exocyclic methylene carbon is predicted to have a significant positive partial charge, making it a site for nucleophilic attack. The carbonyl oxygen would have a negative partial charge.

This table presents predicted trends based on the general principles of DFT analysis applied to similar α,β-unsaturated systems. Specific values would require dedicated computational studies.

Computational modeling is instrumental in mapping out the complete energy profile of a chemical reaction, including the identification of transition states (TS) and intermediates. acs.org For reactions involving 2-methylene-4H-benzo nih.govbeilstein-journals.orgthiazin-3-one, such as a nucleophilic addition, DFT methods can be used to locate the geometry of the transition state and calculate its activation energy.

The reaction coordinate, which represents the lowest energy path from reactants to products, can be determined using techniques like Intrinsic Reaction Coordinate (IRC) calculations. acs.org This analysis would reveal the precise atomic motions involved as the nucleophile approaches the methylene carbon and the new bond is formed. For instance, in a Michael addition, the IRC would show the progression from the reactants, through the transition state, to the formation of an enolate intermediate, which subsequently protonates to give the final product. Such studies provide a detailed, step-by-step picture of the reaction mechanism that is often inaccessible through experimental means alone.

Molecular Dynamics Simulations for Conformational Insights

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the dynamic nature of 2-methylene-4H-benzo mdpi.comucla.eduthiazin-3-one and its derivatives at an atomic level. This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes, intermolecular interactions, and solvent effects. While specific MD studies on 2-methylene-4H-benzo mdpi.comucla.eduthiazin-3-one are not extensively documented in publicly available literature, the methodology has been widely applied to the broader class of benzothiazine and related heterocyclic systems, offering a clear blueprint for how such analyses would be conducted. mdpi.comnih.gov

MD simulations can elucidate the local structure and preferred conformations of benzothiazine derivatives. mdpi.com For instance, simulations can reveal the flexibility of the thiazinone ring and the rotational freedom around key single bonds. By analyzing the trajectories of the atoms, researchers can identify the most stable, low-energy conformations and the energy barriers between different conformational states. This is crucial for understanding how the molecule might interact with biological targets or participate in chemical reactions.

Furthermore, MD simulations are instrumental in studying the interaction of these compounds with biological macromolecules, such as proteins or cell membranes. mdpi.com For example, simulations of benzothiadiazine derivatives embedded in a phospholipid bilayer have shown a strong affinity for the membrane interface. mdpi.com These studies can pinpoint specific interactions, such as hydrogen bonds between the benzothiazine scaffold and lipid headgroups, and determine the orientation and depth of penetration of the molecule within the membrane. mdpi.com Such insights are invaluable in the rational design of bioactive compounds.

The stability of complexes between benzothiazole (B30560) derivatives and their protein targets, a critical aspect of drug discovery, has also been successfully investigated using MD simulations. nih.govbiointerfaceresearch.com By running simulations of the ligand-protein complex, typically for hundreds of nanoseconds, researchers can assess the stability of the binding pose predicted by molecular docking. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time provides a measure of the complex's stability. nih.gov

Below is an interactive table summarizing typical parameters employed in molecular dynamics simulations of benzothiazine and related heterocyclic compounds, based on published research. mdpi.comnih.gov

ParameterTypical Value/SoftwarePurpose
Simulation Software GROMACS, DesmondTo perform the numerical integration of the equations of motion. mdpi.comnih.gov
Force Field CHARMM36m, OPLSA set of parameters to describe the potential energy of the system's atoms and their interactions. mdpi.com
Simulation Time 100 ns - 1 µsThe duration of the simulation, which needs to be long enough to capture the molecular motions of interest. mdpi.comnih.gov
Time Step 2 fsThe small interval at which the system's properties are calculated. mdpi.com
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature to mimic physiological conditions.
Temperature 300 - 310 KTo simulate the system at a biologically relevant temperature.
Periodic Boundary Applied in all directionsTo simulate a bulk system and avoid edge effects. mdpi.com

Computational Prediction of Synthetic Yields and Selectivity

The prediction of synthetic yields and selectivity for reactions involving 2-methylene-4H-benzo mdpi.comucla.eduthiazin-3-one systems is an area where computational chemistry, particularly machine learning (ML), is poised to make a significant impact. While direct predictive models for this specific compound are not widely reported, the methodologies developed for other heterocyclic syntheses are directly applicable. ucla.edursc.org These approaches aim to save time and resources by prioritizing high-yield reaction conditions before experimental validation. nih.gov

Machine learning models, such as random forests (RF) and artificial neural networks (ANN), have been successfully trained on datasets from high-throughput experimentation (HTE) to predict the yields of complex organic reactions, including those used to form heterocyclic cores. ucla.edursc.orgnih.gov For example, the Doyle group has demonstrated that supervised ML models can effectively predict the yields of Buchwald-Hartwig amination reactions, a common method for forming C-N bonds present in many nitrogen-containing heterocycles. ucla.eduresearchgate.net

The process begins with the creation of a dataset of reactions with known yields. Each reaction is then described by a set of "features" or "descriptors" that quantify the properties of the reactants, catalysts, solvents, and other reaction conditions. These descriptors can be computationally derived and include quantum chemical parameters (like HOMO/LUMO energies from Density Functional Theory), steric parameters, and topological descriptors. ucla.edu

Once the dataset is prepared, an ML algorithm is trained to learn the complex, non-linear relationship between the input features and the reaction yield. nih.gov The predictive power of the resulting model is then evaluated on a separate test set of reactions that were not used during training. nih.gov For instance, a random forest model trained on a dataset of 4608 Buchwald-Hartwig amination reactions achieved a high coefficient of determination (R²) of 0.92, indicating excellent predictive accuracy. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models, a concept borrowed from medicinal chemistry, can also be adapted to predict reaction outcomes. nih.govresearchgate.netnih.govjmchemsci.com In this context, it would be a Quantitative Structure-Property Relationship (QSPR) model. Such models establish a statistical relationship between the structural features of the reactants and the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction. nih.gov For benzothiazine synthesis, a QSAR model could be developed to predict the ratio of different isomers based on the electronic and steric properties of the starting materials.

The table below presents examples of machine learning models and their application in predicting yields for reactions relevant to heterocyclic chemistry.

Machine Learning ModelApplicationPerformance MetricReference
Random Forest (RF) Buchwald-Hartwig amination yield predictionR² = 0.92 rsc.org
Attributed Graph Neural Network (AGNN) Suzuki-Miyaura cross-coupling yield predictionR² > 0.9 rsc.org
XGBoost Buchwald-Hartwig amination with varied additivesR² = 0.97 nih.gov
Multimodal Transformer Buchwald-Hartwig & Suzuki-Miyaura yield predictionR² = 0.959 & 0.833 nih.gov

These computational tools hold immense promise for accelerating the synthesis and optimization of 2-methylene-4H-benzo mdpi.comucla.eduthiazin-3-one and its derivatives. By leveraging the power of data and machine learning, chemists can more efficiently explore the vast chemical space of reaction conditions to identify optimal synthetic routes. nih.govnih.gov

Spectroscopic and Analytical Characterization Methodologies for 2 Methylene 4h Benzo 1 2 Thiazin 3 One Derivatives

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-methylene-4H-benzo mdpi.comsoton.ac.ukthiazin-3-one derivatives. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of chemical bonds. mdpi.comresearchgate.net

Key characteristic absorption bands include:

N-H Stretching: A sharp to moderately broad absorption in the region of 3100–3300 cm⁻¹ is characteristic of the N-H bond of the secondary amide in the thiazinone ring. mdpi.comnih.gov

C=O Stretching: A strong, sharp absorption band, typically found between 1660–1690 cm⁻¹, is a clear indicator of the amide carbonyl group. mdpi.comlibretexts.org Its exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the exocyclic methylene (B1212753) group and the aromatic ring appear in the 1580–1650 cm⁻¹ region. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
Amide N-H Stretch 3100 - 3300 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Carbonyl C=O Stretch 1660 - 1690 Strong
Alkene/Aromatic C=C Stretch 1580 - 1650 Medium-Variable

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous confirmation of the molecular formula of the parent compound and its derivatives. mdpi.comnih.gov This is a critical step in confirming the identity of a newly synthesized compound.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the protonated molecular ion. While specific fragmentation data for the parent 2-methylene-4H-benzo mdpi.comsoton.ac.ukthiazin-3-one is not extensively detailed, analysis of the structure suggests plausible fragmentation patterns. Common pathways would likely involve the cleavage of the thiazinone ring, potentially leading to the loss of carbon monoxide (CO) from the carbonyl group or fragmentation of the heterocyclic ring system. The stability of the fused aromatic ring means it would likely remain intact in major fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore of 2-methylene-4H-benzo mdpi.comsoton.ac.ukthiazin-3-one consists of the benzene (B151609) ring conjugated with the α,β-unsaturated amide system of the thiazinone ring. This extended π-system is responsible for the absorption of UV radiation. researchgate.net

Compounds containing the benzothiazine chromophore are known to absorb in the UVA region of the solar spectrum, with absorption maxima (λmax) influenced by the extent of conjugation and the presence of auxochromic groups. mdpi.com For instance, related pheomelanin-inspired benzothiazines have a photoionization threshold in the UVA region around 326 nm. mdpi.com The introduction of further conjugation, such as a phenyl group on the methylene, can cause a bathochromic (red) shift to longer wavelengths. mdpi.com Analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, allowing for the absolute confirmation of molecular structure and stereochemistry. nih.govnih.gov

Studies on derivatives of 2-methylene-4H-benzo mdpi.comsoton.ac.ukthiazin-3-one have revealed important conformational features. A key finding from the crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b] mdpi.comsoton.ac.ukthiazin-3-one is that the six-membered 1,4-thiazine ring is not planar but adopts a screw-boat conformation. nih.gov This non-planar arrangement is a characteristic feature of the benzothiazine heterocyclic system. nih.govnih.gov X-ray diffraction is also the gold standard for determining the absolute configuration of chiral centers within a molecule, which is crucial for structure-activity relationship studies. soton.ac.uknih.gov

Elemental Analysis for Compositional Verification

Following the synthesis of 2-methylene-4H-benzo acs.orgresearchgate.netthiazin-3-one derivatives, verifying the elemental composition is a fundamental step to confirm that the desired chemical transformation has occurred and that the product's molecular formula is correct. This is achieved primarily through elemental analysis and high-resolution mass spectrometry (HRMS).

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's composition. For instance, analysis of a benzothiazine derivative with the proposed formula C₁₄H₁₅NO₂S showed experimental values that closely matched the calculated percentages, confirming its elemental makeup. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula. libretexts.org Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. libretexts.org In the characterization of benzothiazine derivatives, HRMS is routinely used to confirm the molecular formula by comparing the experimentally measured mass with the calculated (calcd) mass for the proposed formula. A negligible difference between these values, as shown in the table below, confirms the elemental composition of the synthesized molecule.

Compound DerivativeMolecular FormulaAnalysis TypeCalculated ValueFound ValueReference
2-Thioxo-2,3-dihydrobenzo[e] acs.orglibretexts.orgthiazin-4-oneC₈H₅NOS₂Elemental C%53.62%53.57% researchgate.net
2-Thioxo-2,3-dihydrobenzo[e] acs.orglibretexts.orgthiazin-4-oneC₈H₅NOS₂Elemental H%2.81%2.77% researchgate.net
2-Thioxo-2,3-dihydrobenzo[e] acs.orglibretexts.orgthiazin-4-oneC₈H₅NOS₂Elemental N%7.82%7.88% researchgate.net

Purity Determination by Chromatography (e.g., TLC, HPLC)

Assessing the purity of a synthesized compound is critical to ensure that subsequent characterization and biological testing are performed on the target molecule, free from starting materials, reagents, or byproducts. Chromatography is the primary methodology for this purpose.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used qualitative technique to monitor the progress of a chemical reaction and assess the purity of the product. nih.gov In the synthesis of 2-methylene-4H-benzo acs.orgresearchgate.netthiazin-3-one derivatives, TLC is used to track the consumption of starting materials and the formation of the product. nih.gov The final purified compound should appear as a single spot on the TLC plate, indicating the absence of major impurities. For example, a reported synthesis used a chloroform/ethanol (9:1) solvent system to achieve an Rf value of 0.83 for the purified product. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative determination of purity for newly synthesized compounds. acs.org This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. The separated components are detected, often by a UV detector, and the area of each peak in the resulting chromatogram is proportional to the concentration of that component. For 4H-benzo acs.orgresearchgate.netthiazin-3-one derivatives, purity is typically determined by calculating the integration area of the product peak as a percentage of the total peak area, with detection commonly performed at a UV wavelength of 254 nm. acs.org A high percentage area (often >95%) for the main peak confirms the high purity of the sample.

MethodPurposeKey Parameters / ObservationsReference
TLCReaction monitoring, Qualitative purity assessmentSingle spot for pure compound. Used to follow reaction progress. nih.gov
HPLCQuantitative purity determinationPurity based on peak integration area; UV detection at 254 nm. acs.org

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Methylene 4h Benzo 1 2 Thiazin 3 One Derivatives

Identification of Core Pharmacophoric Elements within the 2-Methylene-4H-benzonih.govresearchgate.netthiazin-3-one Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the broader class of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives, several key pharmacophoric features have been identified through various studies. While specific studies on the "2-methylene" scaffold are limited, these elements are considered fundamental to the activity of the general scaffold and are likely transferable.

The core pharmacophoric elements generally consist of:

The Thiazine (B8601807) Ring: This six-membered heterocyclic ring, containing both nitrogen and sulfur, is a critical component. The lactam moiety (a cyclic amide) within this ring, specifically the carbonyl group (C=O) and the adjacent nitrogen atom (N-H), can act as hydrogen bond donors and acceptors, respectively. nih.gov These interactions are often pivotal for anchoring the molecule within the active site of a target protein. nih.govnih.gov

The Exocyclic Methylene (B1212753) Group: The C2 position bearing the methylene group introduces a point of structural diversity and potential reactivity. While less studied than its saturated counterparts, this feature can influence the molecule's conformation and provide a locus for further functionalization. In the closely related 2-benzylidene derivatives, this exocyclic double bond introduces conformational rigidity. nih.gov

Interactions observed in molecular docking studies of related 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives highlight the importance of these elements. For instance, the benzothiazine ring often engages in π-π interactions with aromatic amino acid residues like tryptophan, while the carbonyl group frequently forms hydrogen bonds with residues such as serine. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

To date, specific 2D or 3D-QSAR studies focusing exclusively on 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one derivatives have not been extensively reported in the literature. However, QSAR studies on other classes of thiazine and benzothiazole (B30560) derivatives have demonstrated the utility of this approach. researchgate.net For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to elucidate the structural requirements for the biological activity of other heterocyclic compounds. nih.gov

A typical QSAR study on 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one derivatives would involve:

Dataset compilation: A series of synthesized compounds with their experimentally determined biological activities (e.g., IC50 values) would be collected.

Descriptor calculation: Various molecular descriptors, representing the physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) of the molecules, would be calculated.

Model generation: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation correlating the descriptors with the biological activity.

Model validation: The predictive power of the generated model would be rigorously assessed using internal and external validation techniques.

Such a model could provide valuable insights into which structural modifications are likely to enhance the desired biological activity, guiding the rational design of new derivatives.

Impact of Substituent Nature and Position on Biological Activity Profiles

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can have a profound impact on the biological activity of the scaffold. These effects are often transmitted through the aromatic ring system, influencing the reactivity and binding affinity of the molecule.

In studies of related 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives designed as acetylcholinesterase inhibitors, it was observed that derivatives with an electron-withdrawing substituent (such as a chlorine atom) in the para-position of a phenyl ring attached to the scaffold were more active than those with a non-substituted phenyl ring. nih.gov This suggests that reducing the electron density in certain parts of the molecule can be beneficial for its biological function. The oxidation of the sulfur atom in the thiazine ring to a sulfone group, which is strongly electron-withdrawing, also significantly alters the electronic properties of the scaffold. acs.org

Table 1: Influence of Electronic Nature of Substituents on Biological Activity of Related Benzothiazinone Derivatives

Compound Series Substituent (R) Position Electronic Effect Observed Activity Trend Reference(s)
Phenyl-substituted 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-ones -Cl 4-position of phenyl ring Electron-withdrawing Increased activity compared to unsubstituted nih.gov

The size, shape, and conformational flexibility of substituents can play a critical role in determining the biological activity of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one derivatives. Steric hindrance can prevent the molecule from adopting the optimal conformation for binding to its target, while favorable steric interactions can enhance binding affinity.

Bulky substituents at certain positions could lead to steric clashes with the amino acid residues in the binding pocket of a target protein, thereby reducing the compound's activity. Conversely, appropriately sized substituents that can fit into hydrophobic pockets or form favorable van der Waals interactions can lead to an increase in activity. The rational design of new derivatives must, therefore, carefully consider the steric bulk and conformational preferences of the proposed molecules.

Computational Approaches to Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one derivatives, various computational approaches can be employed to understand their interactions with biological targets and to predict the activity of novel analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to elucidate the binding mode of active compounds and to screen virtual libraries of molecules for potential binders.

Several molecular docking studies have been performed on the related 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one scaffold to understand its interaction with various biological targets, such as acetylcholinesterase. nih.gov These studies have revealed key interactions that contribute to the binding affinity of these compounds.

Table 2: Key Interactions of 2H-Benzo[b] nih.govresearchgate.netthiazin-3(4H)-one Derivatives from Molecular Docking Studies

Derivative Target Protein Key Interacting Residues Type of Interaction Reference(s)
Compound 3i Acetylcholinesterase Trp286 π-π interaction with the benzothiazine ring nih.gov
Compound 3i Acetylcholinesterase Ser293 Hydrogen bonds with carbonyl and amino groups nih.gov
Compound 3i Acetylcholinesterase Phe295 Hydrogen bond with the carbonyl group nih.gov
Compound 3j Acetylcholinesterase Trp286 π-π interaction with the benzothiazine ring nih.gov
Compound 3j Acetylcholinesterase Ser293 Hydrogen bond with the carbonyl group nih.gov

These docking simulations provide a structural basis for the observed SAR and can guide the design of new derivatives with improved binding affinities. For example, by identifying a hydrophobic pocket in the active site that is not occupied by the current ligand, a medicinal chemist could design a new analog with a substituent that can fit into this pocket, potentially increasing the compound's potency.

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model can then be used as a query in virtual screening to identify novel compounds with the potential for similar activity from large chemical databases.

A recent study focused on the development of a pharmacophore model for benzothiazinone derivatives targeting the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme, a critical component in the cell wall synthesis of Mycobacterium tuberculosis. proquest.com This research identified key pharmacophoric features essential for the inhibition of DprE1. proquest.com Although not based on the 2-methylene-4H-benzo plos.orgproquest.comthiazin-3-one scaffold, the findings provide a valuable framework for designing new antitubercular agents based on the broader benzothiazinone class. The study highlighted the importance of specific steric, electrostatic, hydrophobic, hydrogen-bond acceptor, and hydrogen-bond donor groups for the structure-activity relationship. proquest.com

The generated pharmacophore model was validated and used to build a 3D-QSAR model, which demonstrated robust predictive capabilities for a series of benzothiazinone congeners. proquest.com Such models are instrumental in guiding the design of novel derivatives with enhanced potency.

Virtual screening campaigns have also been successfully employed to identify novel DprE1 inhibitors based on the benzothiazinone scaffold. In one such study, a library of 754 benzothiazinone analogs was screened against the DprE1 target using a covalent docking approach. plos.org This led to the identification of several promising candidates with high binding affinities, demonstrating the utility of virtual screening in prioritizing compounds for further experimental investigation. plos.org

The key interactions observed in docking studies of potent benzothiazinone derivatives against their biological targets can be summarized to construct a hypothetical pharmacophore for the 2-methylene-4H-benzo plos.orgproquest.comthiazin-3-one scaffold. For instance, in a study of 2H-benzo[b] plos.orgproquest.comthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors, molecular docking revealed important interactions such as π–π stacking with tryptophan and tyrosine residues, and hydrogen bonding with serine and phenylalanine residues within the enzyme's active site. nih.gov These interactions are crucial for the inhibitory activity and can be considered key features in a pharmacophore model.

Table 1: Hypothetical Pharmacophore Features for 2-Methylene-4H-benzo plos.orgproquest.comthiazin-3-one Derivatives Based on Related Scaffolds

FeatureDescriptionPotential Interacting Residues
Aromatic Ring (Benzene)Provides a scaffold for π–π stacking interactions.Tryptophan, Tyrosine, Phenylalanine
Hydrogen Bond Acceptor (Carbonyl Oxygen)Forms hydrogen bonds with donor residues in the active site.Serine, Threonine, Asparagine, Glutamine
Hydrogen Bond Donor (Amine at N4)Can form hydrogen bonds if unsubstituted or appropriately substituted.Aspartate, Glutamate
Hydrophobic/Aromatic Group (at C2-methylene)Can engage in hydrophobic or π–π interactions.Leucine, Isoleucine, Valine, Phenylalanine

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits, although typically exhibiting weak affinity, can be optimized into more potent leads through chemical elaboration. nih.gov

While no specific FBDD campaigns targeting the 2-methylene-4H-benzo plos.orgproquest.comthiazin-3-one scaffold have been reported in the literature, the structural characteristics of this core make it a suitable candidate for such strategies. The benzo plos.orgproquest.comthiazinone moiety itself can be considered a fragment that can be used as a starting point for building more complex and potent inhibitors.

An FBDD approach could involve the following steps:

Library Design: A library of fragments containing the 2-methylene-4H-benzo plos.orgproquest.comthiazin-3-one core or substructures thereof would be assembled.

Fragment Screening: This library would be screened against a specific biological target using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). nih.gov

Hit Validation and Elaboration: Once fragment hits are identified and their binding mode is characterized, they can be grown or linked to generate more potent molecules. acs.org For example, a fragment binding in one sub-pocket of an enzyme's active site could be elaborated by adding functional groups that extend into an adjacent sub-pocket, thereby increasing binding affinity.

The versatility of the benzo plos.orgproquest.comthiazinone scaffold allows for synthetic modifications at various positions, including the N4-position, the aromatic ring, and the C2-methylene group, facilitating the fragment-to-lead optimization process.

Bioisosteric Replacements and Scaffold Hopping within the Benzoplos.orgproquest.comthiazinone Framework

Bioisosteric replacement is a strategy in medicinal chemistry used to modify the properties of a compound by replacing a functional group with another that has similar physical or chemical characteristics, with the aim of improving potency, selectivity, or pharmacokinetic parameters. drugdesign.org

Within the benzo plos.orgproquest.comthiazinone framework, several bioisosteric replacements could be envisioned to modulate its biological activity and drug-like properties. For instance:

The carbonyl group at the 3-position could be replaced with a thiocarbonyl group to alter its hydrogen bonding capacity and electronic properties.

The sulfur atom in the thiazine ring could be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly impact the geometry and polarity of the molecule.

The exocyclic double bond of the methylene group could be replaced with a cyclopropyl (B3062369) ring to introduce a different three-dimensional geometry while maintaining a degree of rigidity.

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. ufrj.brsemanticscholar.org This strategy is often employed to escape from undesirable intellectual property space, to improve physicochemical properties, or to explore new chemical space.

Starting from a 2-methylene-4H-benzo plos.orgproquest.comthiazin-3-one hit, a scaffold hopping strategy could lead to the discovery of entirely new classes of compounds. For example, the benzo plos.orgproquest.comthiazinone core could be replaced by other bicyclic heteroaromatic systems such as quinoxalinones, benzoxazinones, or imidazo[1,2-a]pyridines. nih.gov The key is to maintain the spatial arrangement of the critical pharmacophoric features identified through SAR and pharmacophore modeling.

Computational methods can aid in identifying potential scaffold replacements that maintain the desired vectoral display of functional groups. While specific examples of scaffold hopping originating from the 2-methylene-4H-benzo plos.orgproquest.comthiazin-3-one are not documented, the principles of this strategy are widely applied in drug discovery and could be a fruitful avenue for the development of novel therapeutics based on this initial scaffold.

Mechanistic Exploration of Biological Activities of 2 Methylene 4h Benzo 1 2 Thiazin 3 One Derivatives in Vitro and Cellular Research Focus

Enzyme Modulation and Inhibition Studies

Derivatives of the 2-methylene-4H-benzo nih.govnih.govthiazin-3-one core structure have been investigated for their potential to modulate the activity of several key enzymes implicated in human disease. These studies have provided valuable insights into the structure-activity relationships that govern their inhibitory potential.

Research on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms

Recent research has focused on the development of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease. scispace.com A series of thiadiazole hybrid compounds bearing the benzothiazine scaffold were synthesized and evaluated for their inhibitory activity against both AChE and butyrylcholinesterase (BChE). scispace.com

The investigation revealed that while these compounds were effective against AChE, they showed no significant inhibitory activity toward BChE. scispace.com Two compounds in particular, 3i and 3j , demonstrated potent AChE inhibition with IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM). scispace.com

Molecular docking studies provided a rationale for the observed inhibitory activity. The 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring of compound 3i was found to engage in π–π interactions with the indole (B1671886) ring of Trp286 in the active site of AChE. nih.gov Additionally, the carbonyl and amino groups of the benzothiazinone ring formed hydrogen bonds with Ser293, while the thiadiazole ring established a π–π interaction with Tyr337. nih.gov Similarly, the benzothiazinone ring of compound 3j showed a π–π interaction with Trp286, and its carbonyl group formed a hydrogen bond with Ser293. nih.gov

Inhibitory Activity of 2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one Derivatives against AChE
CompoundIC50 (µM)
3i0.027
3j0.025
Donepezil (Reference)0.021

Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms

While direct studies on the COX-2 inhibitory mechanisms of 2-methylene-4H-benzo nih.govnih.govthiazin-3-one derivatives are limited, research on structurally related compounds provides valuable insights. A study on a series of 1,3-benthiazinan-4-ones, which are isomers of the 1,4-benzothiazine core, identified potent and selective COX-2 inhibitors. researchgate.net

In this study, the compound 3-(p-fluorophenyl)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one (7b) emerged as a particularly potent inhibitor of COX-2, with an IC50 value of 0.05 µM and a selectivity index of 259. researchgate.net This suggests that the benzothiazine scaffold can be effectively utilized to design selective COX-2 inhibitors. Further research is warranted to explore if 2-methylene-4H-benzo nih.govnih.govthiazin-3-one derivatives can also exhibit this activity and to elucidate the specific molecular interactions responsible for such inhibition.

Decaprenyl-phosphoribose-epimerase (DprE1) Inhibition Research

Benzothiazinones have been identified as a highly potent class of inhibitors against Mycobacterium tuberculosis, targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). This enzyme is a crucial component of the mycobacterial cell wall synthesis pathway.

Prominent among these inhibitors are BTZ043 and PBTZ169 . These compounds have been shown to be irreversible inhibitors of DprE1. The mechanism of inhibition involves the formation of a covalent bond between the benzothiazinone molecule and a cysteine residue (Cys387) located within the active site of the DprE1 enzyme. This covalent modification leads to the inactivation of the enzyme, thereby blocking the synthesis of essential cell wall components and ultimately resulting in bacterial death.

Antimicrobial Activity Research at the Cellular Level

The antimicrobial properties of 2-methylene-4H-benzo nih.govnih.govthiazin-3-one derivatives have been the subject of extensive investigation, revealing multiple mechanisms of action at the cellular level.

Investigation of Antibacterial Mechanisms, including Efflux Pump Inhibition (e.g., NorA)

One of the key antibacterial mechanisms identified for 1,4-benzothiazine derivatives is the inhibition of multidrug resistance (MDR) efflux pumps. acs.org Overexpression of these pumps, such as NorA in Staphylococcus aureus, is a significant mechanism by which bacteria develop resistance to antibiotics. acs.org A series of 1,4-benzothiazine derivatives were designed as structural analogues of phenothiazine-based efflux pump inhibitors. acs.org Several of these derivatives demonstrated the ability to restore the activity of ciprofloxacin (B1669076) against a norA-overexpressing strain of S. aureus. acs.org Specifically, compounds 6k and 7j were effective in inhibiting ethidium (B1194527) bromide efflux in a strain that overexpresses norA. acs.org

In addition to efflux pump inhibition, other studies have demonstrated the broad-spectrum antibacterial potential of these derivatives. A novel series of 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. nih.gov Compound 8a from this series showed excellent activity against Pseudomonas aeruginosa ATCC and Acinetobacter ESBL, with a Minimum Inhibitory Concentration (MIC) of 31.2 µg/ml for both. nih.gov

Antibacterial Activity of 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one Derivative 8a
Bacterial StrainMIC (µg/ml)
Pseudomonas aeruginosa (ATCC)31.2
Acinetobacter (ESBL)31.2

Antifungal Activity Mechanisms

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have also shown promising antifungal activity. In an effort to develop new anti-Candida agents, a series of fluconazole (B54011) analogues were synthesized where one of the triazole moieties of fluconazole was replaced with a 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moiety. nih.govnih.gov

Several of these new compounds were found to be potent inhibitors of various Candida strains. nih.govnih.gov While the precise mechanism of the benzothiazinone component was not elucidated in detail, the design of these molecules as fluconazole analogues suggests that they may interfere with the fungal ergosterol (B1671047) biosynthesis pathway, a well-established target for azole antifungals.

Further supporting the antifungal potential of this class of compounds, a study on Mannich bases of 1,4-thiazine derivatives reported significant activity against Candida albicans. researchgate.net Molecular docking studies from this research suggested that the compounds may act by inhibiting dihydrofolate reductase. researchgate.net Specifically, the sulfamethoxazole-substituted 1,4-thiazine derivative E4 showed the highest predicted binding affinity to the enzyme. researchgate.net

Antiviral Activity Research against Specific Viruses (e.g., HSV-1)

While the broader class of benzo-1,4-thiazine derivatives has been noted for general antiviral properties, specific mechanistic studies focusing on 2-methylene-4H-benzothiazin-3-one derivatives against Herpes Simplex Virus Type 1 (HSV-1) are not extensively detailed in the scientific literature. Research on related heterocyclic systems, such as benzothiazole (B30560) and 1,3,4-thiadiazine derivatives, has shown activity against HSV-1, suggesting that sulfur- and nitrogen-containing heterocyclic compounds represent a promising area for antiviral drug discovery. However, dedicated in vitro research to elucidate the specific mechanism of action, such as inhibition of viral entry, replication, or protein synthesis, for 2-methylene-4H-benzothiazin-3-one derivatives against HSV-1 is required to establish their potential in this area.

Anticancer Research: Cellular and Molecular Mechanistic Insights

The 1,4-benzothiazine core is recognized as a pharmacophore with the potential to be explored for selective anticancer activity. Derivatives are known to possess general antitumor properties, though specific mechanistic pathways for the 2-methylene-4H-benzothiazin-3-one subclass are still under investigation.

In vitro studies on the anticancer effects of 2-methylene-4H-benzothiazin-3-one derivatives, specifically detailing their impact on cellular proliferation and the induction of apoptosis, are limited. Research on analogous structures, such as 4H-benzo[d]oxazines, has demonstrated the ability to inhibit the proliferation of various breast cancer cell lines, with IC₅₀ values ranging from the nanomolar to micromolar scale. This activity was suggested to be linked to the generation of reactive oxygen species (ROS), a common mechanism for inducing apoptosis. While these findings in related oxygen-containing heterocycles are promising, direct evidence and mechanistic studies are needed to confirm if 2-methylene-4H-benzothiazin-3-one derivatives operate through similar or different apoptosis-inducing pathways in cancer cells.

The potential of 2-methylene-4H-benzothiazin-3-one derivatives as anti-angiogenic agents remains an area for future exploration. Currently, specific in vitro studies, such as tube formation assays or endothelial cell migration assays, focused on this particular chemical class have not been widely reported. Elucidating any anti-angiogenic effects would be a critical step in understanding their full potential as anticancer agents.

Receptor Binding and Modulation Research

The interaction of 4H-benzothiazin-3-one derivatives with central nervous system receptors is an emerging area of research, with studies pointing towards potential modulation of key neurotransmitter systems.

Direct research demonstrating that 2-methylene-4H-benzothiazin-3-one derivatives act as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is not prominently featured in the current body of scientific literature. However, related heterocyclic structures have been investigated for this activity. For instance, certain 2,3-benzodiazepine-4-ones, which are seven-membered ring structures, are known to be noncompetitive AMPA receptor antagonists. Additionally, a derivative of the related pyridothiazine class, 2-[(4-chlorophenyl)(methyl)amino]-4H-pyrido[3,2-e]thiazin-4-one (YM928), has been identified as an orally active AMPA receptor antagonist. These findings suggest that heterocyclic compounds can interact with the AMPA receptor, but dedicated binding and functional assays are required to determine if this activity extends to the 2-methylene-4H-benzothiazin-3-one scaffold.

Recent investigations have identified novel 1,4-benzothiazine-3-one derivatives as potential anticonvulsant agents, with evidence pointing towards interaction with γ-aminobutyric acid type A (GABA-A) receptors as a plausible mechanism of action. A study involving the synthesis of two series of N-substituted 4H-benzo[b]thiazin-3(4H)-one derivatives revealed promising activity in a pentylenetetrazol (PTZ)-induced seizure mouse model.

One of the most active compounds, 4-(4-bromo-benzyl)-4H-benzo[b]thiazin-3(4H)-one (Compound 4h ), demonstrated significant anticonvulsant effects. To investigate the underlying mechanism, molecular dynamics simulations were performed to analyze the binding and orientation of these compounds within the active site of GABA-Aergic receptors. The computational results supported the biological findings, suggesting a favorable interaction with the GABA-A receptor complex. This research provides a strong foundation for the hypothesis that 1,4-benzothiazine-3-one derivatives can modulate GABA-A receptors, a key mechanism for many anticonvulsant and anxiolytic drugs.

Anticonvulsant Activity of Selected 4H-benzo[b]thiazin-3(4H)-one Derivatives
Compound IDStructureSubstitution at N4-positionObserved In Vivo ActivityProposed Target (via in silico modeling)
4cChemical structure of Compound 4cPropylModerate Anticonvulsant EffectGABA-A Receptor
4hChemical structure of Compound 4h4-Bromo-benzylPromising Anticonvulsant EffectGABA-A Receptor

Other Biological Target Identification and Mechanism of Action Research

The therapeutic potential of 2-methylene-4H-benzo nih.govnih.govthiazin-3-one and its derivatives has been a subject of growing interest in non-clinical research. These investigations have primarily focused on understanding their molecular interactions and effects on various biological pathways at the cellular level. This section delves into the mechanistic exploration of these compounds, with a specific focus on their antioxidant properties, modulation of inflammatory pathways, and interactions with proteins.

Antioxidant Mechanisms at the Molecular Level

Derivatives of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold have demonstrated notable antioxidant effects. The primary mechanism of action is believed to be through radical scavenging, a process critical in mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological conditions.

The antioxidant capacity of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is indicative of its antioxidant activity. For instance, a study on a series of thiadiazole hybrid compounds with a benzothiazine core revealed that several derivatives possess significant antioxidant properties. mdpi.com

Two specific derivatives, designated as compounds 3i and 3j, were identified as having particularly high antioxidant activity. mdpi.com Their efficacy in scavenging DPPH radicals was found to be concentration-dependent, as detailed in the table below.

CompoundConcentration (µM)% DPPH Antioxidant Activity (Mean ± SD)
Compound 3i1090.00 ± 2.40
182.00 ± 1.20
0.175.00 ± 1.80
0.0165.00 ± 1.10
Compound 3j1092.00 ± 1.80
185.00 ± 2.00
0.173.00 ± 1.40
0.0168.00 ± 1.50

At the molecular level, the antioxidant activity of such compounds is often attributed to two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org In the context of the DPPH assay, the HAT mechanism is predominantly assumed. For structurally similar compounds like 2-oxo-benzo nih.govnih.govoxazines, it is speculated that the enamine –NH group of the benzoxazine (B1645224) ring is a favored site for hydrogen abstraction. This process is further stabilized by resonance with adjacent chemical groups. frontiersin.org Given the structural similarities, it is plausible that 2-methylene-4H-benzo nih.govnih.govthiazin-3-one derivatives exert their antioxidant effects through a similar HAT-based mechanism, where the heterocyclic core plays a crucial role in radical neutralization.

Inflammatory Pathway Modulation (non-clinical focus)

The anti-inflammatory properties of benzothiazine and related benzothiazole derivatives have been investigated through their interaction with key signaling pathways involved in the inflammatory response. Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory mediators represents a significant therapeutic strategy.

Research into benzothiazole derivatives has shed light on their potential to target the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells. turkjps.org The nuclear factor kappa B (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and inflammation. When activated, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes, in turn, are responsible for the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide (NO). The ability of certain benzothiazole compounds to inhibit NF-κB protein expression and subsequently reduce COX-2 and iNOS levels points to a significant anti-inflammatory mechanism. turkjps.org

Further insights can be drawn from studies on the structurally analogous 2H-1,4-benzoxazin-3(4H)-one derivatives. In lipopolysaccharide (LPS)-induced microglial cells, these compounds have been shown to effectively reduce the production of NO and significantly decrease the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Moreover, these derivatives were found to downregulate both the transcription and protein levels of iNOS and COX-2. nih.gov

A deeper mechanistic investigation into these benzoxazine derivatives revealed their ability to activate the Nrf2-HO-1 signaling pathway. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By activating this pathway, the compounds reduce intracellular ROS production, thereby alleviating inflammation. nih.gov Given the structural similarities, it is hypothesized that 2-methylene-4H-benzo nih.govnih.govthiazin-3-one derivatives may exert their anti-inflammatory effects through similar mechanisms, including the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.

Investigation of Protein-Protein Interactions

The biological activity of 2-methylene-4H-benzo nih.govnih.govthiazin-3-one derivatives is also defined by their specific interactions with protein targets. Molecular docking studies have provided valuable insights into these interactions at the atomic level, elucidating the binding modes and affinities of these compounds with enzymes.

One area of significant research has been the interaction of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives with acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. The inhibition of AChE is a key strategy in the management of certain neurological conditions. Molecular docking simulations of the previously mentioned antioxidant compounds 3i and 3j have revealed detailed interactions with the active site of AChE. mdpi.com

These studies indicate that the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring is a crucial pharmacophore for binding. For instance, this ring system in compound 3i engages in π–π interactions with the indole ring of the amino acid residue Trp286 within the enzyme's active site. mdpi.com Additionally, the carbonyl and amino groups of the benzothiazine ring form hydrogen bonds with Ser293. mdpi.com Further interactions include a hydrogen bond between the carbonyl group of the compound and the hydroxy group of Phe295, and a π–π interaction between the thiadiazole ring of the compound and the phenyl ring of Tyr337. mdpi.com

Similarly, compound 3j exhibits a π–π interaction between its 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring and the indole ring of Trp286. mdpi.com The carbonyl group of the benzothiazine ring forms a hydrogen bond with the amine group of Ser293, while another carbonyl group on the compound forms a hydrogen bond with the amino group of Phe295. mdpi.com The thiadiazole ring of compound 3j also forms two π–π interactions with the phenyl rings of Tyr341 and Tyr337. mdpi.com

A summary of these key protein-ligand interactions for compounds 3i and 3j with acetylcholinesterase is presented in the table below.

CompoundInteracting Moiety of CompoundInteracting Amino Acid ResidueType of Interaction
Compound 3i2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ringTrp286π–π interaction
Carbonyl and amino groups of benzothiazine ringSer293Hydrogen bond
Carbonyl groupPhe295Hydrogen bond
Thiadiazole ringTyr337π–π interaction
Compound 3j2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ringTrp286π–π interaction
Carbonyl group of benzothiazine ringSer293Hydrogen bond
Carbonyl groupPhe295Hydrogen bond
Thiadiazole ringTyr341 and Tyr337π–π interaction

These detailed interaction maps are crucial for understanding the structure-activity relationships of these compounds and for the rational design of more potent and selective enzyme inhibitors.

Future Research Trajectories and Potential Academic Applications of 2 Methylene 4h Benzo 1 2 Thiazin 3 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one and its derivatives. While classical synthetic routes exist, there is a growing demand for methodologies that align with the principles of green chemistry. This includes the use of greener solvents, catalysts, and reaction conditions.

Key areas for exploration include:

One-pot synthesis: Designing multi-component reactions where the benzothiazinone core is assembled in a single step from simple precursors would enhance efficiency and reduce waste.

Catalysis: The use of novel catalysts, such as biocatalysts or metal-organic frameworks, could lead to higher yields and selectivity under milder reaction conditions.

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of benzothiazinone derivatives.

A comparison of traditional versus potential green synthetic approaches is presented in Table 1.

ParameterTraditional SynthesisPotential Green Synthesis
Solvents Often uses volatile organic compounds (VOCs)Water, ethanol, or solvent-free conditions
Catalysts May use stoichiometric amounts of hazardous reagentsCatalytic amounts of reusable catalysts (e.g., biocatalysts, nanocatalysts)
Energy Input Conventional heating, often for extended periodsMicrowave irradiation, ultrasound, leading to shorter reaction times
Atom Economy Can be moderate to lowHigh, especially in one-pot or tandem reactions

Advanced Computational Chemistry for Rational Design and Prediction

Computational chemistry is poised to play a pivotal role in the rational design of novel 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one derivatives with tailored properties. By leveraging computational tools, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds before their synthesis, thereby saving time and resources.

Future computational studies could involve:

Molecular Docking: To predict the binding modes of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one derivatives to specific biological targets. For instance, docking studies have been successfully employed to understand the interaction of benzothiazinones with enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of benzothiazinone derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complexes and to assess the stability of the interactions predicted by molecular docking.

Exploration of Undiscovered Biological Targets and Pathways

The benzothiazinone scaffold has been associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov A significant future research direction will be the identification and validation of novel biological targets for 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one and its analogs.

One of the most promising areas of investigation is in the field of infectious diseases. Benzothiazinones have emerged as a potent class of inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov The primary target for some of these compounds has been identified as DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.govnih.gov Future research could explore other potential targets within the pathogen, as well as the efficacy of these compounds against other infectious agents.

In the realm of oncology, the diverse biological activities of benzothiazine derivatives suggest that they may interact with multiple cellular pathways. nih.gov Future studies could focus on elucidating the mechanisms of action of anticancer benzothiazinones and identifying their specific molecular targets.

Integration with Chemical Biology Tools for Target Validation

Once potential biological targets have been identified, their validation is a critical step in the drug discovery process. Chemical biology provides a powerful toolkit for target deconvolution and validation directly in a biological context.

Future research should integrate the following chemical biology approaches:

Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes to assess the functional state of entire enzyme families in complex biological systems. benthamscience.com An activity-based probe derived from 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one could be used to identify its direct cellular targets and to assess inhibitor selectivity on a proteome-wide scale.

Chemical Proteomics: This approach can be used to identify the protein targets of a small molecule by, for example, immobilizing a derivative of the compound on a solid support and identifying the proteins that bind to it from a cell lysate.

Design and Synthesis of Multi-Target Directed Ligands

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The benzothiazinone scaffold, with its demonstrated activity against various targets, is an attractive starting point for the design of multi-target directed ligands (MTDLs).

A notable example in a related class of compounds is the development of benzothiazole-based dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy. nih.gov Similarly, future research could focus on designing derivatives of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one that can modulate the activity of multiple targets implicated in a particular disease. For instance, a compound could be designed to inhibit both an enzyme and a receptor involved in a cancer signaling pathway.

Application as Molecular Probes for Biological Systems

The structural features of the benzothiazinone core make it a suitable scaffold for the development of molecular probes. By incorporating fluorophores or other reporter groups, derivatives of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one could be transformed into tools for imaging and studying biological processes.

Future applications in this area include:

Fluorescent Probes: Benzothiazole-based fluorescent probes have been successfully developed for the detection and bioimaging of various analytes. A similar strategy could be applied to the 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one scaffold to create probes for specific enzymes, receptors, or cellular components.

Affinity Probes: As mentioned in the context of chemical biology, derivatives of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one can be functionalized for use as affinity probes to isolate and identify their binding partners in complex biological mixtures.

Green Chemistry Approaches in Benzonih.govresearchgate.netthiazinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals. Future research on the synthesis of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one will undoubtedly be influenced by these principles.

Key green chemistry strategies that could be applied include:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalytic Methods: As mentioned earlier, the development of highly efficient and recyclable catalysts is a cornerstone of green chemistry.

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave or ultrasonic irradiation, will be crucial.

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of solvents and reagents.

The pursuit of these future research trajectories will undoubtedly unlock the full potential of 2-methylene-4H-benzo nih.govresearchgate.netthiazin-3-one chemistry, leading to new scientific discoveries and potential applications in medicine and beyond.

Q & A

Q. What synthetic strategies are effective for preparing 2-methylene-4H-benzo[1,4]thiazin-3-one derivatives?

A parallel solution-phase synthesis using 1,5-difluoro-2,4-dinitrobenzene as a starting material allows the introduction of four diversity points into the scaffold. Urea-hydrogen peroxide (UHP) serves as a cost-effective oxidant for key steps, achieving yields of up to 80% for methylated derivatives (e.g., compound 4 in ). Knoevenagel condensation with substituted benzaldehydes in DMF/sodium methoxide enables the formation of benzylidene derivatives (e.g., 2 , 3 ), though reaction conditions (e.g., 125°C for 4 hours) influence product stability and conformation .

Q. How are structural and conformational properties of this compound derivatives characterized?

Combined spectroscopic techniques are critical:

  • IR spectroscopy : Key bands include ν(C=O) at ~1674–1690 cm⁻¹ and ν(NO₂) at ~1339–1340 cm⁻¹ .
  • NMR : Distinct signals for methylene protons (δ 3.43–3.66 ppm in DMSO-d₆) and aromatic protons (δ 6.28–7.98 ppm) confirm substitution patterns .
  • Conformational analysis : Computational modeling (e.g., heat of formation and dipole moment calculations) reveals that bromine or methoxy substituents stabilize specific conformers (e.g., 2Z vs. 3Z ) .

Q. What preliminary biological activities have been reported for this scaffold?

Derivatives such as 5a–f ( ) and 7-hydroxy-2H-benzo[1,4]thiazin-3-one () exhibit antimicrobial activity. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., nitro at position 6) enhance potency, while bulky substituents reduce bioavailability .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in Knoevenagel condensations?

Competing pathways arise from solvent polarity and temperature. For example, DMF/sodium methoxide promotes benzylidene formation, but prolonged heating (>4 hours) may lead to side reactions like decarboxylation. Flash chromatography (chloroform-hexane) is essential for isolating pure conformers (e.g., 7 and 13 ) .

Q. What contradictions exist in reported synthetic yields for methylated derivatives?

reports 80% yield for 4-methyl-6-nitro-4H-benzo[1,4]thiazin-3-one using DMSO/ethanol/KOH, while similar conditions in other studies yield <60%. This discrepancy may stem from variations in methyl iodide stoichiometry or purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can computational docking guide SAR studies for antimicrobial targets?

Using the LIBDOCK algorithm (Discovery Studio 19.0), ligands derived from this compound can be docked into the Mycobacterium tuberculosis DprE1 enzyme (PDB ID: 4PFD). Key interactions include hydrogen bonding with Thr230 and hydrophobic contacts with the active site’s phenylalanine residues. Substituents at position 6 (e.g., nitro groups) improve binding affinity by 2–3 kcal/mol compared to unmodified analogs .

Q. What role does sulfur oxidation play in modulating biological activity?

Oxidation of the thiazine sulfur to a sulfone (e.g., 1,1-dioxo derivatives) increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. However, over-oxidation can reduce membrane permeability, as seen in reduced MIC values for sulfone derivatives against Staphylococcus aureus .

Methodological Recommendations

  • Contradiction resolution : Compare HPLC purity data () with theoretical yields to identify side products .
  • Advanced characterization : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in methylated derivatives (e.g., 4 ) .
  • Docking validation : Cross-validate computational results with in vitro enzymatic assays to confirm binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.